N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide
Overview
Description
“N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide” is a chemical compound that contains a nitro group (-NO2), a sulfonamide group (-SO2NH2), and a methoxy group (-OCH3). These functional groups suggest that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, sulfonamide, and methoxy groups would likely have significant effects on the compound’s structure .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. The nitro group is a strong electron-withdrawing group, which could make the benzene ring more susceptible to electrophilic aromatic substitution . The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar sulfonamide and nitro groups could increase the compound’s solubility in polar solvents .Future Directions
The study of this compound could potentially contribute to various fields, including medicinal chemistry, materials science, and environmental science. Future research could focus on elucidating its physical and chemical properties, exploring its potential biological activity, and developing methods for its synthesis .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-20-13-5-3-2-4-12(13)14-21(18,19)11-8-6-10(7-9-11)15(16)17/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQLXQLWQPTIHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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